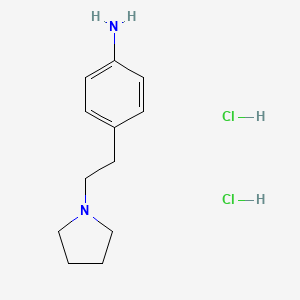

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride

Overview

Description

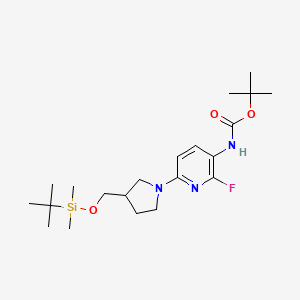

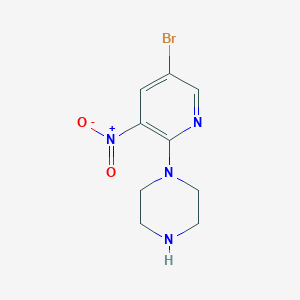

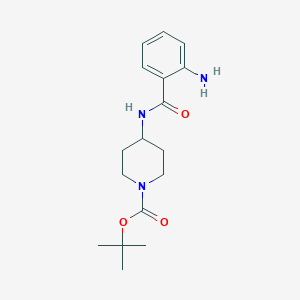

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride is a biochemical used for proteomics research . It has the molecular formula C12H18N2·2HCl and a molecular weight of 226.75 .

Molecular Structure Analysis

The InChI code for 4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride is 1S/C14H28N2.2ClH/c1-2-13-5-7-14 (8-6-13)15-9-12-16-10-3-4-11-16;;/h13-15H,2-12H2,1H3;2*1H . The SMILES string is NC(C=C1)=CC=C1CCN2CCCC2.Cl .Physical And Chemical Properties Analysis

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride is a solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Understanding Neurotoxicity and Neurodegenerative Diseases

Studies have highlighted the neurotoxic potential of certain drug compounds, where exposure to specific analogs can result in severe neurological conditions. For instance, the use of meperidine-analog synthesis products has been associated with the onset of chronic parkinsonism in humans, showcasing the chemical's selective damage to cells in the substantia nigra (Langston et al., 1983). This is corroborated by another study, where the intravenous injection of a meperidine congener led to persistent parkinsonism, providing insights into drug-induced motor disturbances and the syndrome's potential response to dopamine receptor-stimulating drugs (Davis et al., 1979).

Investigating Dietary Chemicals and Carcinogenesis

Research has delved into the effects of dietary chemicals like nitrosodimethylamine, resulting from the cooking of red meat, on gastric carcinogenesis. A study in Uruguay, a region with high rates of gastric cancer, found a significant association between dietary nitrosamines and an increased risk of gastric cancer, suggesting the involvement of certain chemicals in the cooking methods of meat and their carcinogenic potential (de Stefani et al., 1998).

Exploring Arylamines and Cancer Risk

The occupational exposure to arylamines, such as benzidine and 2-naphthylamine, is linked with significantly elevated risks of bladder cancer. Epidemiological studies suggest that arylamines, also present in tobacco smoke, might contribute to the risk of bladder cancer, indicating the importance of understanding exposure levels and their health implications (Vineis, 1994).

Understanding Neuroreceptor Imaging

In the field of neuroscience, compounds like [(18)F]p-MPPF have been used for imaging 5-hydroxytryptamine(1A) (5-HT(1A)) receptors, providing valuable information about the distribution and binding potentials of these receptors in the human brain. This research aids in the understanding of the brain's neurotransmitter systems and their role in various neurological disorders (Passchier et al., 2000).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists . The compound is not flammable, as both its flash points in Fahrenheit and Celsius are not applicable .

properties

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;;/h3-6H,1-2,7-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHAUACRELENOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.